乙氧苯醚乙酯

描述

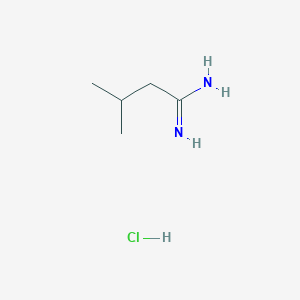

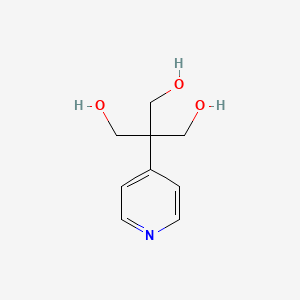

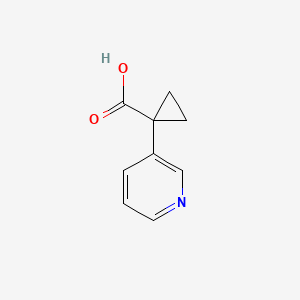

Ethoxyfen-ethyl is a derivative of ethoxyfen . It is a diphenyl ether herbicide and is primarily used for the control of annual broad-leaved weeds and grasses . Its IUPAC name is (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate .

Molecular Structure Analysis

The molecular formula of Ethoxyfen-ethyl is C19H15Cl2F3O5 . Its structural formula and other details can be found in the data sheet .科学研究应用

阔叶杂草后出苗除草剂

乙氧苯醚乙酯主要用作后出苗除草剂,用于防治一年生阔叶杂草。 它也对多年生杂草表现出一定的活性 。这种应用在农业环境中非常重要,因为这些杂草会威胁大豆、花生以及冬小麦和燕麦等谷类作物。

土壤活性对幼苗

除了后出苗应用外,乙氧苯醚乙酯还具有出苗前土壤活性。 这意味着它可以影响幼苗,导致黄化、灼伤、矮化和环割等症状,最终导致幼苗死亡 。这种双重作用使其成为杂草管理中的多功能工具。

大豆抗药性管理

已在大豆中证实了一种对 PPO 除草剂的单一显性抗性基因。具有该基因的品种比没有该基因的品种对乙氧苯醚乙酯等除草剂的耐受性更高。 这种应用对于管理大豆作物中的除草剂抗性至关重要 。

PPO 抑制机制

乙氧苯醚乙酯通过抑制原卟啉原氧化酶 (PPO) 酶发挥作用。 这种抑制导致过氧化剂的积累,从而导致细胞膜的分解 。了解这种机制对于开发新的除草剂和管理抗性至关重要。

耐受性植物中除草剂胁迫的指标

对 PPO 抑制剂(如乙氧苯醚乙酯)具有耐受性的植物的幼叶可能会出现黄色或红色斑点,这种现象被称为“青铜化”。 这种视觉症状是耐受性植物中除草剂胁迫的指标 。

草甘膦抗性杂草种群的管理

PPO 抑制剂除草剂(包括乙氧苯醚乙酯)的使用量有所增加,以管理草甘膦抗性杂草种群,如普通水蓼 。这种应用在草甘膦抗性已成为主要农业挑战的地区尤为重要。

过时状态和监管注意事项

需要注意的是,乙氧苯醚乙酯被认为已过时,但在某些国家/地区可能仍然有售。 其监管状态各不相同,并且未经英国 COPR 或欧盟法规 1107/2009 批准 。这突出了需要了解监管变化以及开发替代除草剂。

化学研究与合成

乙氧苯醚乙酯的化学结构,特别是其异构体形式和合成来源,为化学研究和合成提供了基础。 研究其分子相互作用和行为可以深入了解设计具有类似或改进功效的新化合物的原理 。

作用机制

Target of Action

Ethoxyfen-ethyl is a type of herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .

Mode of Action

The mode of action of Ethoxyfen-ethyl involves the inhibition of the PPO enzyme . This inhibition disrupts the normal function of cell membranes within the plant, leading to the death of the plant cells . The most common visual symptoms of Ethoxyfen-ethyl action are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Biochemical Pathways

The primary biochemical pathway affected by Ethoxyfen-ethyl is the protoporphyrinogen IX (Proto IX) pathway . Inhibition of the PPO enzyme by Ethoxyfen-ethyl leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This disruption of the Proto IX pathway and subsequent cell membrane damage results in the death of the plant cells .

Result of Action

The molecular and cellular effects of Ethoxyfen-ethyl’s action primarily involve the disruption of cell membranes and the death of plant cells . This results in visible damage to the plant, including chlorosis and necrosis of the leaves .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethoxyfen-ethyl. For example, soil composition, temperature, and moisture levels can affect the absorption and effectiveness of the herbicide . .

安全和危害

未来方向

属性

IUPAC Name |

[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZZPGJQJKMMDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058504 | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131086-42-5 | |

| Record name | Ethoxyfen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyfen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

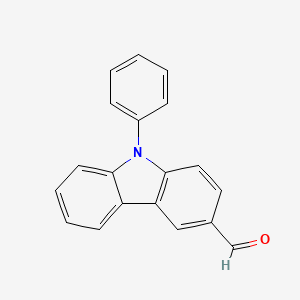

![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

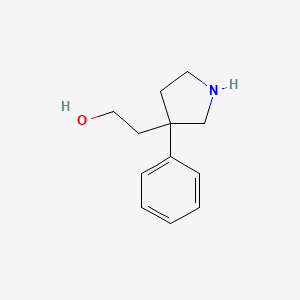

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)